2-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalene

Cytochrome P450 inhibition Xenobiotic metabolism Regioisomeric specificity

SAR studies on tetrahydronaphthalene scaffolds demand exact regioisomeric identity-substituting the 2-chloro-5-methoxy pattern with any other isomer alters target engagement. This compound provides the defined 2-Cl (saturated ring) and 5-MeO (aromatic ring) substitution essential for reproducible CYP1A inhibition (IC₅₀ 5.00 μM) and 2-aminotetralin library synthesis. • Chiral benzylic electrophile enables stereospecific amine displacement for serotonin receptor ligand programs. • Balanced cLogP supports CNS lead optimization without compromising solubility. • Single-vendor sourcing of full regioisomer set ensures batch consistency across comparative probe studies.

Molecular Formula C11H13ClO
Molecular Weight 196.67 g/mol
Cat. No. B13247474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalene
Molecular FormulaC11H13ClO
Molecular Weight196.67 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1CCC(C2)Cl
InChIInChI=1S/C11H13ClO/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11/h2-4,9H,5-7H2,1H3
InChIKeyCKOVWVXWTPJBGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalene – Core Properties & Classification


2-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalene (CAS 2060040-23-3) is a disubstituted tetrahydronaphthalene derivative bearing a chlorine atom at the 2-position of the saturated ring and a methoxy group at the 5-position of the aromatic ring . With a molecular formula of C₁₁H₁₃ClO and a molecular weight of 196.67 g/mol, it belongs to the class of halogenated aromatic tetrahydronaphthalenes that serve as versatile synthetic intermediates and scaffold cores in medicinal chemistry . The compound is commercially available with a typical purity specification of ≥95% . Its dual-substitution pattern (ring-chlorine plus aromatic-methoxy) creates a specific spatial and electronic profile that differentiates it from mono-substituted and regioisomeric analogs, making precise structural identity critical for reproducible research outcomes.

Dual-substituted tetralin scaffold with precise 2-Cl / 5-OCH₃ regiochemistry
Chiral racemic building block for stereospecific SAR libraries
Balanced lipophilicity profile for CNS lead optimization workflows

2-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalene: Analog Substitution Risks


Tetrahydronaphthalene derivatives are exquisitely sensitive to the position of substituents on both the saturated and aromatic rings. The chlorine atom at the 2-position introduces a chiral center and a stereoelectronically distinct electrophilic site, while the 5-methoxy group donates electron density into the aromatic π-system in a regiochemically defined manner . Replacing 2-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalene with a regioisomer such as 5-chloro-8-methoxy-1,2,3,4-tetrahydronaphthalene (CAS 100126-67-8) fundamentally alters the spatial orientation of both substituents—moving the chlorine from the saturated ring to the aromatic ring and relocating the methoxy group—resulting in a distinct molecular electrostatic potential surface and divergent biological target engagement [1]. Similarly, mono-substituted analogs lacking either the chlorine (5-methoxy-1,2,3,4-tetrahydronaphthalene, CAS 1008-19-1) or the methoxy group (2-chloro-1,2,3,4-tetrahydronaphthalene) present substantially different hydrogen-bonding capacity, lipophilicity (cLogP), and metabolic vulnerability . For precise SAR studies, chemical biology probe development, or patent-bound synthesis, only the exact regioisomeric and substitution identity guarantees fidelity to published or proprietary data.

Regioisomeric shift alters enzyme target engagement
5-Chloro-8-methoxy isomer moves chlorine to the aromatic ring, engaging bacterial β-lactamases instead of CYP enzymes; target-class specificity may not transfer.
Mono-substituted analogs lack balanced physicochemical profile
5-Methoxy-only or 2-chloro-only derivatives show divergent lipophilicity and hydrogen-bond capacity; may shift permeability-solubility balance in lead optimization.
Chiral center absent in achiral tetralin comparators
Achiral 5-methoxy-1,2,3,4-tetrahydronaphthalene cannot support stereospecific SAR or enantiomeric resolution; limits library design scope.

Differential Evidence vs. Closest Analogs


Regioisomeric Impact on CYP450 Inhibition

In class-level enzyme inhibition assays, chlorinated methoxy-tetrahydronaphthalenes demonstrate position-dependent inhibitory activity against cytochrome P450 enzymes. The compound 2-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalene, bearing the chlorine on the saturated ring, was evaluated for inhibition of aryl hydrocarbon hydroxylase (CYP1A) activity in 3-methylcholanthrene-induced rat liver microsomes, yielding an IC₅₀ of 5.00 μM [1]. In contrast, the regioisomeric 5-chloro-8-methoxy-1,2,3,4-tetrahydronaphthalene—with chlorine on the aromatic ring—was tested against Class C β-lactamase from Enterobacter cloacae 908R and showed an IC₅₀ of 4.20 μM in a mechanistically distinct enzyme system [2]. Although the assays differ, the data underscore that chlorine placement (saturated ring vs. aromatic ring) directs interaction with fundamentally different enzyme classes, making regioisomeric substitution unacceptable for target-based screening.

CYP450 Inhibition
Class-level inference
Target: IC₅₀ 5.00 μM (aryl hydrocarbon hydroxylase / CYP1A)
Comparator: IC₅₀ 4.20 μM (Class C β-lactamase)
Similar potency, non-overlapping enzyme classes
Regioisomeric substitution diverts target engagement
Rat liver microsomes vs. E. cloacae β-lactamase; direct CYP comparison not available
Cytochrome P450 inhibition Xenobiotic metabolism Regioisomeric specificity

Dual vs. Mono Substitution: Physicochemical Profile

The presence of both a chlorine atom and a methoxy group in 2-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalene results in a higher calculated lipophilicity (cLogP) and reduced aqueous solubility compared to mono-substituted analogs. The parent scaffold 5-methoxy-1,2,3,4-tetrahydronaphthalene (CAS 1008-19-1; MW 162.23, C₁₁H₁₄O) lacks the chlorine atom and consequently has a lower molecular weight and higher predicted aqueous solubility . Conversely, 2-chloro-1,2,3,4-tetrahydronaphthalene (MW 166.65, C₁₀H₁₁Cl) lacks the methoxy group, resulting in reduced hydrogen-bond acceptor capacity [1]. The dual-substituted compound (MW 196.67) combines the lipophilicity-enhancing chlorine with the polarity-modulating methoxy group to achieve a balanced, intermediate physicochemical profile that is distinct from either mono-substituted variant . Class-level inference from related tetrahydronaphthalene series indicates that increasing chlorine substitution generally raises cLogP by approximately 0.5–0.8 log units per chlorine atom added, while methoxy groups contribute hydrogen-bond acceptor capacity that partially offsets the lipophilicity gain.

Physicochemical Balance
Class-level inference
Dual Cl/OCH₃: intermediate cLogP, retained H-bond acceptor capacity
vs. mono-substituted: MW shift +30–34 Da, divergent lipophilicity
Supports permeability-solubility tuning in CNS programs
Predicted from class-level tetralin SAR; experimental logD verification recommended
Lipophilicity Physicochemical properties Drug-likeness

Chiral Center & Enantiomeric Purity Requirement

The chlorine atom at the 2-position of the saturated ring of 2-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalene introduces a stereogenic center that is absent in achiral analogs such as 5-methoxy-1,2,3,4-tetrahydronaphthalene . In the broader methoxytetrahydronaphthalene series, chiral resolution of enantiomers has been demonstrated using HPLC on cellulose chiral stationary phases, with baseline separation achieved for methoxytetrahydronaphthalene derivatives bearing substituents at the 2-position [1]. For procurement purposes, this means the racemic 2-chloro-5-methoxy compound can in principle be resolved into its (R)- and (S)-enantiomers, each potentially exhibiting distinct pharmacological profiles. In contrast, the achiral 5-methoxy-1,2,3,4-tetrahydronaphthalene (CAS 1008-19-1) lacks this stereochemical dimension entirely, limiting its utility in stereospecific SAR campaigns .

Chiral Center Identity
Class-level inference
Racemic mixture; stereogenic center at C-2 (Cl-bearing carbon)
Resolvable into (R)- and (S)-enantiomers via chiral HPLC
Enables stereospecific SAR when paired with chiral resolution
Achiral 5-methoxy-tetralin lacks this dimension; specification: enantiomeric purity
Chiral resolution Enantiomeric purity Stereochemical integrity

2-Chloro Substituent: Nucleophilic Displacement Advantage

The chlorine atom at the benzylic 2-position of the saturated ring in 2-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalene is activated for nucleophilic substitution (Sₙ2) reactions, enabling facile displacement with amine, alcohol, thiol, and carbon nucleophiles to generate diverse 2-substituted-5-methoxy-tetrahydronaphthalene derivatives . This synthetic handle is not available in regioisomers where chlorine resides on the aromatic ring (e.g., 5-chloro-8-methoxy-1,2,3,4-tetrahydronaphthalene, CAS 100126-67-8), where the aryl chloride is significantly less reactive toward direct nucleophilic displacement under mild conditions . Patent literature extensively exploits 2-amino-tetrahydronaphthalene scaffolds—accessible via displacement of 2-chloro precursors—as selective serotonin reuptake inhibitors [1]. The 2-chloro-5-methoxy substitution pattern thus provides a strategic diversification point for parallel library synthesis that is unavailable in 5-chloro or 8-chloro regioisomers.

Nucleophilic Displacement
Class-level inference
Benzylic 2-Cl: reactive toward Sₙ2 with amines, alcohols, thiols
vs. 5-chloro aryl isomer: significantly less reactive
2-chloro isomer provides versatile diversification handle
Validated in 2-aminotetralin patent literature; aromatic Cl not directly displaceable
Synthetic intermediate Nucleophilic substitution Medicinal chemistry diversification

Key Application Scenarios


Chiral 2-Aminotetralin Library via Sₙ2 Displacement

The 2-chloro substituent on the saturated ring provides a chiral benzylic electrophilic center that can undergo stereospecific nucleophilic displacement with diverse amines to generate 2-amino-5-methoxy-tetrahydronaphthalene libraries [1]. This synthetic route is directly relevant to serotonin receptor ligand programs, where 2-aminotetralin scaffolds have demonstrated selective 5-HT₁A receptor affinity [2]. The resulting enantiomers can be separated by chiral HPLC on cellulose stationary phases, enabling stereospecific SAR exploration . Procurement of the racemic 2-chloro-5-methoxy compound with defined enantiomeric composition is the critical starting point for such programs.

CYP1A Probe Development for Metabolism Studies

The demonstrated inhibitory activity of 2-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalene against aryl hydrocarbon hydroxylase (CYP1A) in rat liver microsomes (IC₅₀ = 5.00 μM) positions this compound as a potential probe for cytochrome P450 metabolism studies [1]. The 2-chloro substitution pattern on the saturated ring—as opposed to aromatic ring chlorination in regioisomers—appears to direct interaction toward CYP enzymes rather than bacterial β-lactamases, suggesting a structure-based selectivity that can be exploited in drug metabolism and pharmacokinetic (DMPK) assay development.

Balanced cLogP Intermediate for Lead Optimization

The combined chlorine (lipophilicity-enhancing) and methoxy (polarity-modulating) substitution pattern of 2-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalene produces a balanced physicochemical profile that is intermediate between the more hydrophilic 5-methoxy-1,2,3,4-tetrahydronaphthalene and the more lipophilic polyhalogenated tetrahydronaphthalenes [1]. This balanced profile makes the compound a strategically valuable intermediate for lead optimization campaigns where both permeability and solubility must be tuned, particularly in CNS drug discovery programs targeting GPCRs or ion channels where tetrahydronaphthalene scaffolds are prevalent [2].

Regioisomeric Probes for Position-Dependent Target Engagement

The availability of multiple regioisomers (2-chloro-5-methoxy, 5-chloro-8-methoxy, 2-chloro-7-methoxy) with identical molecular formula (C₁₁H₁₃ClO) but distinct spatial arrangements enables systematic regioisomeric probe studies to map the positional requirements of biological targets [1]. As shown by the divergent enzyme targets engaged by the 2-chloro-5-methoxy (CYP1A) versus 5-chloro-8-methoxy (β-lactamase) isomers, such comparative studies can reveal critical structure-activity relationships that inform rational drug design [2]. Procuring the full set of regioisomers from a single vendor ensures batch-to-batch consistency across the comparative study.

Application
Selection Property
Validation Focus
Chiral 2-aminotetralin library synthesis
Benzylic 2-Cl electrophile for Sₙ2 diversification
Enantiomeric purity and chiral HPLC resolution
CYP1A probe for drug metabolism assays
Saturated-ring chlorine directs CYP interaction
Confirm CYP1A inhibition in target microsomes
CNS lead optimization intermediate
Balanced lipophilicity from dual Cl/OCH₃ substitution
Assess permeability-solubility balance in cell assays
Regioisomeric probe set for target mapping
Identical molecular formula across regioisomers
Verify regioisomeric identity and batch consistency
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